4-Methoxyoxindole
Overview
Description
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of 4-Methoxyoxindole is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyoxindole are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyoxindole include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .Scientific Research Applications
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Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been found to possess antiviral activity . They have been used as antiviral agents against influenza A and Coxsackie B4 virus .
- Method : The compounds were prepared and their antiviral activity was tested in vitro against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
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Anti-HIV Activity
- Field : Virology
- Application : 3-Oxindole derivatives, a type of indole derivative, have been used as small molecule inhibitors targeting Tat-mediated viral transcription in HIV-1 .
- Method : A series of novel 3-oxindole-2-carboxylates were synthesized and their antiviral activity against human immunodeficiency virus-1 (HIV-1) infection was evaluated .
- Results : Among these, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) exhibited the most potent inhibitory effect on HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM but without severe cytotoxicity (selectivity index (SI) = 111.37) .
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Maintaining Intestinal Homeostasis
- Field : Gastroenterology
- Application : Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Method : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
- Results : This shows good therapeutic prospects .
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Treatment of Various Diseases
- Field : Pharmacology
- Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Method : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Results : Indole derivatives possess various biological activities .
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Anticancer Activity
- Field : Oncology
- Application : Indole derivatives have been found to possess anticancer activity . They have been used as potential therapeutic agents for the treatment of various types of cancer .
- Method : The compounds were prepared and their anticancer activity was tested in vitro against a broad range of cancer cell lines .
- Results : Some compounds showed inhibitory activity against various cancer cell lines .
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Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives have been found to possess antimicrobial activity . They have been used as potential therapeutic agents for the treatment of various microbial infections .
- Method : The compounds were prepared and their antimicrobial activity was tested in vitro against a broad range of microbes .
- Results : Some compounds showed inhibitory activity against various microbes .
Future Directions
properties
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyoxindole | |
CAS RN |
7699-17-4 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-indolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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